molecular formula C15H31ClO B14718893 Tetradecane, 1-(chloromethoxy)- CAS No. 13497-62-6

Tetradecane, 1-(chloromethoxy)-

Cat. No.: B14718893
CAS No.: 13497-62-6
M. Wt: 262.86 g/mol
InChI Key: PTOOAZHYZWUQSE-UHFFFAOYSA-N
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Description

Tetradecane, 1-(chloromethoxy)- is an organic compound with the molecular formula C14H29ClO. It is a derivative of tetradecane, where one hydrogen atom is replaced by a chloromethoxy group. This compound is primarily used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecane, 1-(chloromethoxy)- typically involves the chlorination of tetradecane followed by the introduction of a methoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of the hydrogen atom with a chloromethoxy group.

Industrial Production Methods

In industrial settings, the production of Tetradecane, 1-(chloromethoxy)- is carried out in large reactors where tetradecane is treated with chlorinating agents such as thionyl chloride or phosphorus trichloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide. The process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetradecane, 1-(chloromethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.

    Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of ethers or other substituted derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Tetradecane, 1-(chloromethoxy)- is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tetradecane, 1-(chloromethoxy)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloromethoxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tetradecane: A hydrocarbon with the formula C14H30, used as a reference compound.

    1-Chlorotetradecane: A chlorinated derivative of tetradecane, similar in structure but lacks the methoxy group.

    Methoxytetradecane: A derivative with a methoxy group but without the chlorine atom.

Uniqueness

Tetradecane, 1-(chloromethoxy)- is unique due to the presence of both chloromethoxy and tetradecane moieties, which impart distinct chemical reactivity and properties. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

13497-62-6

Molecular Formula

C15H31ClO

Molecular Weight

262.86 g/mol

IUPAC Name

1-(chloromethoxy)tetradecane

InChI

InChI=1S/C15H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h2-15H2,1H3

InChI Key

PTOOAZHYZWUQSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCl

Origin of Product

United States

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